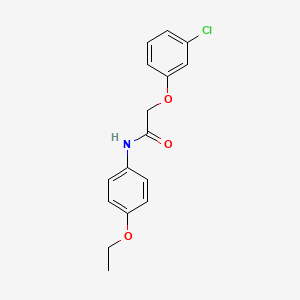![molecular formula C17H15NOS B5510257 (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one](/img/structure/B5510257.png)
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one
Descripción general
Descripción
The compound (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one is a synthetic organic molecule that belongs to the class of benzothiophenes This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzothiophene core through a methylene bridge
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of its interactions with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action with proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Researchers are interested in its potential as a therapeutic agent, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, the compound can be utilized in the development of new materials with specific properties. Its electronic and optical characteristics make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-benzothiophen-3-one. This reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene or phenyl rings are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced double bonds or carbonyl groups.
Mecanismo De Acción
The mechanism of action of (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound’s dimethylamino group and benzothiophene core allow it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions enable the compound to bind to proteins, enzymes, and other biomolecules, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-2-one: This compound differs by the position of the carbonyl group on the benzothiophene ring.
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzofuran-3-one: This compound has a benzofuran core instead of a benzothiophene core.
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-indanone: This compound features an indanone core instead of a benzothiophene core.
Uniqueness
The uniqueness of (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one lies in its specific structural arrangement, which imparts distinct electronic and steric properties
Propiedades
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-18(2)13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)20-16/h3-11H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMGVZAQKNZAU-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


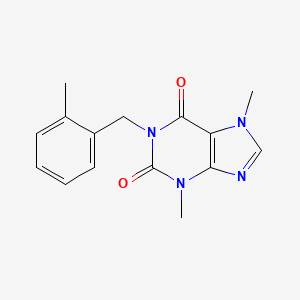
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
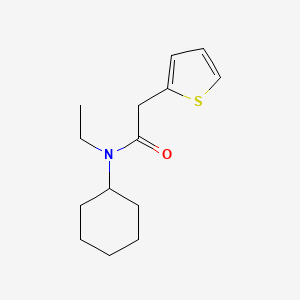

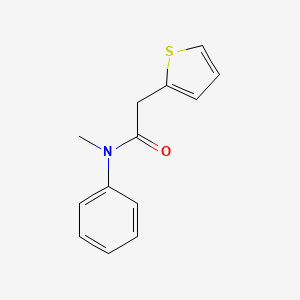
![4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide](/img/structure/B5510207.png)
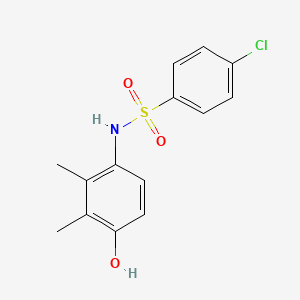
![1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)
![4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)
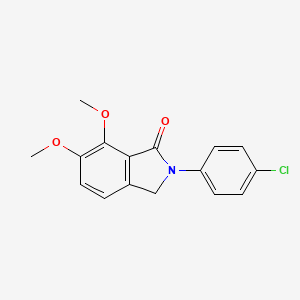
![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)
![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)
![8-(3,4-DIETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B5510270.png)
